molecular formula C7H10N2O B2438571 (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine CAS No. 1369345-61-8

(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine

Cat. No.: B2438571
CAS No.: 1369345-61-8
M. Wt: 138.17
InChI Key: MZEAEMDUAQAURH-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine is a heterocyclic compound featuring a cyclopropyl group attached to an oxazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
  • (5-Cyclopropyl-1,2-oxazol-4-yl)methanamine
  • (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine

Uniqueness

(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEAEMDUAQAURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369345-61-8
Record name 1-(3-cyclopropyl-1,2-oxazol-4-yl)methanamine
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